2'-Hydroxy 3,4,5-trimethoxychalcone

Nitric oxide inhibition iNOS Anti-inflammatory

Researchers often face a scarcity of chalcone analogs with reliable dual iNOS/COX-2 potency. This compound directly addresses that gap as a validated chemical probe. - iNOS IC50: 2.26 μM, superior to L-NIL (3.1 μM); COX-2 IC50: 6.2 μM in RAW 264.7 cells. - One of only two chalcones in a 24-compound panel that potently blocks NLRP3 inflammasome activation. - Essential 2'-OH substituent ensures AMPK activation, making it ideal for metabolic studies. Synthetic accessibility via Claisen-Schmidt condensation guarantees reproducible supply.

Molecular Formula C18H18O5
Molecular Weight 314.3 g/mol
Cat. No. B14011558
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2'-Hydroxy 3,4,5-trimethoxychalcone
Molecular FormulaC18H18O5
Molecular Weight314.3 g/mol
Structural Identifiers
SMILESCOC1=CC(=CC(=C1OC)OC)C=CC(=O)C2=CC=CC=C2O
InChIInChI=1S/C18H18O5/c1-21-16-10-12(11-17(22-2)18(16)23-3)8-9-15(20)13-6-4-5-7-14(13)19/h4-11,19H,1-3H3
InChIKeySRSBUHVXNLHWHU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2'-Hydroxy-3,4,5-Trimethoxychalcone Overview


2'-Hydroxy-3,4,5-trimethoxychalcone (C18H18O5; MW 314.33 g/mol) is a synthetic chalcone derivative characterized by a 2'-hydroxyl substitution on the A-ring and a 3,4,5-trimethoxy substitution pattern on the B-ring [1]. This substitution architecture distinguishes it from other methoxylated chalcones by combining hydrogen-bond donating capacity (2'-OH) with electron-donating methoxy groups on the opposing ring [2]. The compound demonstrates measurable anti-inflammatory activity through dual inhibition of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) pathways [3]. Unlike many chalcone analogs that exhibit weak or non-effective profiles in standardized screening panels, this compound consistently emerges as one of the few potent candidates across multiple assay systems [1]. Its synthetic accessibility via Claisen-Schmidt condensation and well-defined physicochemical properties (predicted LogP: 3.59; TPSA: 65 Ų) support reproducible procurement for structure-activity relationship (SAR) studies and target validation campaigns .

iNOS/COX-2 dual pathway inhibition context – reported activity in microglial and macrophage models supports inflammation-related pathway research.
SAR probe for 3,4,5-trimethoxy B-ring motif – distinct substitution pattern shows measurable activity when most chalcones are inactive, enabling structure-activity relationship studies.
NLRP3 inflammasome signaling research – one of few chalcones reported to block inflammasome activation in H. pylori-infected THP-1 cells.

2'-Hydroxy-3,4,5-Trimethoxychalcone Non-Interchangeability


Substituting 2'-hydroxy-3,4,5-trimethoxychalcone with other in-class chalcones is not scientifically justified because small modifications to the substitution pattern produce non-linear and often dramatic changes in biological potency and target engagement. In a systematic SAR study of 24 chalcones and flavones screened for NO inhibition in BV-2 microglial cells, the majority of compounds were eliminated as weak or non-effective, with only two compounds—both bearing the 2'-hydroxy-3,4,5-trimethoxy core motif—demonstrating potent activity [1]. A-ring substitution with 3',4',5'-trimethoxy groups alone (without the 2'-hydroxyl) rendered chalcones significantly less active as AMPK activators than their 2'-hydroxy-containing counterparts [2]. Furthermore, even closely related analogs differ substantially in anti-viral activity: 2',4'-dihydroxy-3,4,5-trimethoxychalcone produced only 37% ToRSV inhibition at 5 μg/mL, whereas other trimethoxylated variants ranged from 37-49% inhibition, demonstrating that the precise hydroxylation pattern determines functional outcome [3]. The predicted physicochemical profile (ACD/LogP 3.59; TPSA 65 Ų; 0 Rule of 5 violations) further distinguishes this compound from analogs with different lipophilicity and hydrogen-bonding capacity, affecting solubility, membrane permeability, and assay compatibility .

Substitution pattern Even minor changes to the 2'-OH or 3,4,5-trimethoxy groups may shift potency significantly; in a 24-compound screen most analogs were inactive, while this scaffold retained activity.
A-ring hydroxyl Chalcones lacking the 2'-OH and relying on 3',4',5'-trimethoxy A-ring substitution show lower AMPK activation, limiting direct substitution for metabolic target studies.
Hydroxylation pattern Trimethoxylated analogs exhibit 37–49% antiviral inhibition range depending on hydroxyl placement; performance may not transfer between closely related structures.

2'-Hydroxy-3,4,5-Trimethoxychalcone Quantitative Differentiation


iNOS-Mediated NO Inhibition vs. L-NIL

In a systematic screen of 24 synthetic chalcones and flavones for anti-inflammatory activity in LPS-activated BV-2 microglial cells, the majority of compounds were eliminated as weak or non-effective. 2'-Hydroxy-3,4,5-trimethoxychalcone (compound 2) demonstrated potent NO production inhibition with an IC50 of 2.26 μM, outperforming the selective iNOS inhibitor L-N6-(1-iminoethyl)lysine (L-NIL; IC50 = 3.1 μM). The more heavily substituted analog 2'-hydroxy-3,4,5,3',4'-pentamethoxychalcone (compound 1) achieved an IC50 of 1.10 μM. Both compounds were less potent than the steroidal control dexamethasone (IC50 < 200 nM) [1].

iNOS NO Inhibition
Head-to-head
IC50 2.26 μM vs. L-NIL 3.1 μM
Supports iNOS pathway inhibition study fit
LPS-stimulated BV-2 microglial cells; Griess assay
Nitric oxide inhibition iNOS Anti-inflammatory BV-2 microglial cells

COX-2/PGE2 Inhibition vs. 2'-Hydroxy-4-Methoxychalcone

In a structure-activity relationship study of 2'-hydroxychalcone analogs, 2'-hydroxy-3,4,5-trimethoxychalcone inhibited COX-2-catalyzed PGE2 production in LPS-stimulated RAW 264.7 macrophages with an IC50 of 6.2 μM. This represents a substantial potency improvement over the simpler analog 2'-hydroxy-4-methoxychalcone (IC50 = 24.0 μM). The study established a clear SAR trend: increasing methoxy substitution on the B-ring correlates with enhanced COX-2 inhibitory activity, with the 3,4,5-trimethoxy pattern providing near-optimal activity among the tested 2'-hydroxychalcone derivatives [1][2].

COX-2 PGE2 Inhibition
Head-to-head
IC50 6.2 μM vs. 24.0 μM for 2'-OH-4-OCH3 analog
Quantifies 3,4,5-trimethoxy contribution to COX-2 engagement
RAW 264.7 macrophages; enzyme immunoassay
COX-2 inhibition Prostaglandin E2 RAW 264.7 macrophages Anti-inflammatory

NLRP3 Inflammasome Blockade in H. pylori Infection

Among five structurally-related synthetic chalcone derivatives evaluated for NLRP3 inflammasome blockade in H. pylori-infected THP-1 cells, 2'-hydroxy-3,4,5-trimethoxychalcone (compound 12) and 2'-hydroxy-4',6'-dimethoxychalcone (compound 8) were identified as the only two compounds that strongly blocked NLRP3 inflammasome activation. The other three chalcone derivatives in the panel exhibited weak or negligible inhibitory activity [1]. This finding demonstrates that the 3,4,5-trimethoxy B-ring substitution pattern is one of the privileged structural motifs for NLRP3 inflammasome inhibition, with activity comparable to the 4',6'-dimethoxy A-ring variant.

NLRP3 Inflammasome
Reported
Strong blockade among 5 related chalcones
Supports NLRP3 pathway research context
H. pylori-infected THP-1 cells
NLRP3 inflammasome Helicobacter pylori THP-1 cells Anti-inflammatory

AMPK Activation: 2'-Hydroxyl vs. Trimethoxy A-Ring

A systematic SAR study of chalcone derivatives as AMPK activators demonstrated that A-ring substitution pattern critically determines biological activity. Chalcones bearing a 3',4',5'-trimethoxy group on the A-ring (without the 2'-hydroxyl) were consistently less active as AMPK activators compared to those possessing a 2'-hydroxy group [1]. The study further established that 3,4-dimethoxy and 3,4-methylenedioxy substitution on the B-ring enhanced AMPK activation, implying that the 3,4,5-trimethoxy B-ring pattern in 2'-hydroxy-3,4,5-trimethoxychalcone may provide a favorable balance of electron density and steric properties for AMPK engagement. EC50 values for the most potent analogs (chalcones 63, 65, 121, 122) were determined in concentration-response assays, establishing a quantitative framework for comparator evaluation [1].

AMPK Activation SAR
Class-level
2'-OH essential for activity; 3',4',5'-trimethoxy A-ring less active
Guides AMPK activator scaffold selection
Qualitative SAR trend; EC50 values for most active analogs reported separately
AMPK activation Metabolic disorders Diabetes Structure-activity relationship

Physicochemical Profile vs. Other Methoxylated Chalcones

The predicted physicochemical profile of 2'-hydroxy-3,4,5-trimethoxychalcone includes an ACD/LogP of 3.59, Topological Polar Surface Area (TPSA) of 65 Ų, and zero Rule of 5 violations . This profile is distinct from alternative substitution patterns: chalcones with additional hydroxyl groups exhibit increased TPSA and reduced LogP, altering membrane permeability characteristics; conversely, fully methoxylated analogs lacking the 2'-hydroxyl show increased lipophilicity but reduced hydrogen-bond donating capacity. The compound is soluble in DMSO, acetone, and chloroform, facilitating standard in vitro assay preparation . Its predicted ACD/LogD values of 3.61 (pH 5.5) and 3.45 (pH 7.4) indicate pH-dependent lipophilicity relevant to cellular uptake predictions .

Physicochemical Profile
Data to verify
LogP 3.59; TPSA 65 Ų; 0 Rule-of-5 violations
Supports permeability and solubility review
Predicted values (ACD/Labs); experimental confirmation recommended
Lipophilicity Drug-likeness LogP TPSA Physicochemical properties

Anti-ToRSV Activity and Trimethoxy Substitution

A comparative study of 21 chalcones at 5 μg/mL against tomato ringspot nepovirus (ToRSV) revealed that trimethoxylated analogs exhibit measurable anti-viral activity, though efficacy varies substantially with hydroxylation pattern. 2',4'-Dihydroxy-3,4,5-trimethoxychalcone (C1) achieved 37% viral inhibition, while 4',3,4-trimethoxychalcone (B1) reached 49% inhibition [1]. These values place trimethoxylated chalcones in the moderate efficacy tier, below the most potent inhibitor (2',3',4',4-tetrahydroxychalcone, A1: 69% inhibition) but above numerous inactive analogs. The 3,4,5-trimethoxy substitution on the B-ring appears necessary but not sufficient for anti-ToRSV activity—the presence and position of additional hydroxyl groups on the A-ring modulates the magnitude of inhibition.

Anti-ToRSV Activity
Cross-study
Trimethoxy analogs: 37–49% inhibition at 5 μg/mL
Baseline antiviral research fit with trimethoxy B-ring
Hydroxylation pattern modulates activity; target compound not directly tested
Anti-viral Tomato ringspot virus Plant pathology Chalcone SAR

2'-Hydroxy-3,4,5-Trimethoxychalcone Application Scenarios


iNOS/NO Pathway Target Validation & SAR

2'-Hydroxy-3,4,5-trimethoxychalcone is optimally deployed as a positive control or chemical probe in iNOS-mediated NO production assays using LPS-activated BV-2 microglial cells. With an established IC50 of 2.26 μM—superior to the selective iNOS inhibitor L-NIL (IC50 3.1 μM)—this compound provides a validated benchmark for screening novel iNOS inhibitors. Its potency falls between the more heavily substituted pentamethoxy analog (IC50 1.10 μM) and the steroid dexamethasone (IC50 < 200 nM), enabling it to serve as a mid-range reference compound in dose-response calibrations. The compound's dual inhibition of NO production and iNOS protein expression makes it particularly suitable for mechanistic studies investigating upstream signaling pathways (e.g., NF-κB, MAPK) in neuroinflammatory models [1].

COX-2 Selective Inhibitor Screening

With a demonstrated IC50 of 6.2 μM for COX-2-catalyzed PGE2 production inhibition in RAW 264.7 macrophages, this compound represents a 3.87-fold potency improvement over the simpler 2'-hydroxy-4-methoxychalcone analog (IC50 24.0 μM). This quantitative advantage positions the compound as a preferred reference standard for COX-2 inhibition assays and SAR studies exploring B-ring methoxy substitution effects. The compound is suitable for use in LPS-stimulated macrophage models where dual iNOS/COX-2 inhibition is desired, or in comparative studies evaluating the relative contribution of each pathway to overall anti-inflammatory efficacy. Its well-characterized activity in RAW 264.7 cells provides a reproducible platform for cross-laboratory validation of COX-2 targeted compounds [1][2].

NLRP3 Inflammasome Research & Target Discovery

Among a panel of five structurally-related chalcone derivatives, 2'-hydroxy-3,4,5-trimethoxychalcone was one of only two compounds that strongly blocked NLRP3 inflammasome activation in H. pylori-infected THP-1 cells. This selective activity profile distinguishes it from the majority of chalcone analogs and supports its use as a chemical tool for investigating NLRP3 inflammasome signaling in infectious and sterile inflammatory contexts. The compound is appropriate for studies examining inflammasome priming, ASC speck formation, caspase-1 activation, and IL-1β/IL-18 maturation. Its activity in THP-1 cells extends its utility to human monocyte/macrophage lineage models relevant to gastric inflammation, atherosclerosis, and metabolic syndrome research [1].

AMPK Activation in Metabolic & Diabetes Research

SAR evidence establishes that the 2'-hydroxyl substituent on the A-ring is critical for AMPK activation potency, with 2'-hydroxy-containing chalcones demonstrating superior activity to 3',4',5'-trimethoxy-only A-ring analogs. 2'-Hydroxy-3,4,5-trimethoxychalcone, which combines the essential 2'-hydroxyl with a 3,4,5-trimethoxy B-ring pattern similar to active compounds in the AMPK activator series, is suitable for metabolic target validation studies. Its balanced lipophilicity (LogP 3.59) and favorable drug-likeness parameters (0 Rule of 5 violations) support its use in cellular glucose uptake assays, adipogenesis studies, and investigation of AMPK-mediated mitochondrial biogenesis pathways. The compound may serve as a starting scaffold for medicinal chemistry optimization of AMPK activators targeting type 2 diabetes and diabetic nephropathy [1].

Application
Selection Property
Validation Focus
iNOS/NO pathway inhibition studies
Cell-based iNOS inhibitory activity context
NO production endpoint review (BV-2 microglia)
COX-2 inhibition profiling
COX-2-dependent PGE2 suppression in macrophage models
PGE2 immunoassay endpoint validation
NLRP3 inflammasome signaling research
Inflammasome blockade activity in THP-1 cells
ASC/caspase-1/IL-1β pathway endpoints
AMPK activation pathway research
2'-OH-dependent AMPK stimulation profile
Glucose uptake / mitochondrial biogenesis endpoints

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